VP3.15 dihydrobromide

Übersicht

Beschreibung

VP3.15 Dihydrobromid ist ein potenter, oral bioverfügbarer und zentralnervös penetrierender dualer Inhibitor von Phosphodiesterase 7 und Glykogensynthasekinase 3. Es hat signifikante neuroprotektive und neuroreparative Aktivitäten gezeigt, was es zu einem vielversprechenden Kandidaten für die Behandlung neurodegenerativer Erkrankungen wie Multiple Sklerose macht .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von VP3.15 Dihydrobromid beinhaltet die Bildung einer heterocyclischen Kernstruktur, insbesondere einer Verbindung der 5-Imino-1,2,4-Thiadiazol-Familie. Der Syntheseweg umfasst typischerweise die folgenden Schritte:

- Bildung des Thiadiazolrings.

- Einführung der Iminogruppe.

- Bromierung zur Bildung des Dihydrobromidsalzes.

Die Reaktionsbedingungen beinhalten oft die Verwendung organischer Lösungsmittel wie Dimethylsulfoxid und spezifischer Katalysatoren, um die Bildung des gewünschten Produkts zu erleichtern .

Industrielle Produktionsverfahren

Die industrielle Produktion von VP3.15 Dihydrobromid folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess ist auf Ausbeute und Reinheit optimiert und umfasst oft mehrere Reinigungsschritte wie Umkristallisation und Chromatographie, um sicherzustellen, dass das Endprodukt pharmazeutische Standards erfüllt .

Analyse Chemischer Reaktionen

Arten von Reaktionen

VP3.15 Dihydrobromid durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die Iminogruppe modifizieren, was zu verschiedenen Analoga führt.

Substitution: Halogensubstitutionsreaktionen können auftreten, insbesondere unter Beteiligung der Bromatome.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid werden verwendet.

Substitution: Halogenaustauschreaktionen verwenden oft Reagenzien wie Natriumiodid in Aceton.

Wichtige gebildete Produkte

Die wichtigsten Produkte, die aus diesen Reaktionen entstehen, sind verschiedene Analoga von VP3.15 Dihydrobromid mit modifizierten pharmakologischen Eigenschaften. Diese Derivate werden oft auf ihre potenziellen therapeutischen Anwendungen untersucht .

Wissenschaftliche Forschungsanwendungen

Neuroprotection in Multiple Sclerosis

Recent studies have highlighted the efficacy of VP3.15 dihydrobromide in ameliorating symptoms associated with multiple sclerosis, particularly in a preclinical model known as Theiler's mouse encephalomyelitis virus-induced demyelinated disease (TMEV-IDD).

- Key Findings:

- Motor Function Improvement: Chronic treatment with VP3.15 significantly improved motor deficits in TMEV-infected mice, demonstrating its potential as a disease-modifying treatment for PPMS .

- Reduction of Inflammation: The compound was shown to limit microglial activation and lymphocyte infiltration in the spinal cord, indicating its anti-inflammatory properties .

- Promotion of Myelination: Treatment led to an increase in mature oligodendrocytes, which are crucial for myelin repair, thus supporting remyelination processes .

| Study Parameter | Control Group | VP3.15 Treated Group | Statistical Significance |

|---|---|---|---|

| Motor Function Improvement | Baseline | Significant Improvement | p < 0.01 |

| Microglial Activation | High | Reduced | p < 0.001 |

| Mature Oligodendrocytes Presence | Low | Increased | p < 0.01 |

Mechanistic Insights

The dual inhibition mechanism of VP3.15 provides a multifaceted approach to treating neurodegenerative diseases:

- Inhibition of PDE7: Elevates cAMP levels, which attenuates inflammatory responses.

- Inhibition of GSK3β: Modulates pathways that are critical for neuronal survival and repair mechanisms.

This synergistic action not only reduces inflammation but also fosters an environment conducive to neuronal repair and regeneration .

Case Study: Efficacy in TMEV-IDD Model

In a detailed study involving TMEV-IDD mice, researchers administered this compound over a period of 15 days post-infection:

- Results:

- The treated group exhibited significantly improved motor activity compared to controls.

- Histological analyses revealed decreased areas of demyelination and enhanced axonal integrity.

This study underscores the potential application of VP3.15 as a therapeutic agent in chronic inflammatory demyelinating conditions .

Wirkmechanismus

VP3.15 dihydrobromide exerts its effects through dual inhibition of phosphodiesterase 7 and glycogen synthase kinase 3. This inhibition leads to reduced neuroinflammation and enhanced neuroregeneration. The compound targets specific molecular pathways involved in the proliferation and differentiation of oligodendroglial precursors, which are crucial for myelin repair and axonal integrity .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- Cyanoacetohydrazid

- Bikinin

- GNF4877

- Indirubin

- 9-Hydroxycanthin-6-on

Einzigartigkeit

VP3.15 Dihydrobromid zeichnet sich durch seine duale hemmende Wirkung auf sowohl Phosphodiesterase 7 als auch Glykogensynthasekinase 3 aus, die bei anderen ähnlichen Verbindungen nicht üblich ist. Diese duale Wirkung bietet einen einzigartigen therapeutischen Vorteil bei der Behandlung neurodegenerativer Erkrankungen, indem sie gleichzeitig Neuroinflammation bekämpft und die Neuronenregeneration fördert .

Biologische Aktivität

VP3.15 dihydrobromide is a dual inhibitor of phosphodiesterase 7 (PDE7) and glycogen synthase kinase 3 beta (GSK3β), which has shown promising biological activity, particularly in the context of neuroprotection and remyelination in multiple sclerosis (MS). This article synthesizes recent research findings, case studies, and relevant data tables to provide a comprehensive overview of the compound's biological activity.

VP3.15 exerts its effects primarily through the inhibition of PDE7 and GSK3β:

- PDE7 Inhibition : By inhibiting PDE7, VP3.15 increases intracellular cyclic AMP (cAMP) levels, which has been shown to modulate inflammatory responses and promote neuroprotection.

- GSK3β Inhibition : GSK3β inhibition leads to reduced activation of pro-inflammatory pathways, contributing to the preservation of neuronal integrity and promoting remyelination processes.

Preclinical Studies

Recent studies have investigated the efficacy of VP3.15 in models that simulate primary progressive multiple sclerosis (PPMS), particularly using Theiler's murine encephalomyelitis virus-induced demyelinated disease (TMEV-IDD).

Key Findings

- Motor Function Improvement : Chronic treatment with VP3.15 for 15 days significantly improved motor deficits in TMEV-infected mice, with recovery rates nearing 90% compared to untreated controls .

- Immunomodulatory Effects : The treatment resulted in decreased microglial activation and reduced infiltration of CD4+ T lymphocytes in the spinal cord, indicating a strong anti-inflammatory effect .

- Remyelination and Axonal Integrity : VP3.15 treatment promoted the presence of mature oligodendrocytes, enhancing myelin preservation and axonal integrity. This was evidenced by a reduction in demyelinated areas as observed through histological staining methods .

Table 1: Summary of Biological Effects of this compound

| Biological Activity | Observations | Statistical Significance |

|---|---|---|

| Motor Function Recovery | 90% recovery in treated mice | p < 0.001 |

| Microglial Activation | Significant reduction observed | p < 0.001 |

| Lymphocyte Infiltration | Decreased infiltration in spinal cord | p < 0.01 |

| Mature Oligodendrocyte Presence | Increased presence in treated groups | p < 0.05 |

| Myelin Preservation | Reduced demyelinated areas | p < 0.01 |

Case Studies

A notable case study highlighted the therapeutic potential of VP3.15 in a preclinical model resembling PPMS:

- Study Design : Mice were treated with VP3.15 following TMEV infection.

- Outcomes : Treated mice exhibited significant improvements in both behavioral assessments and histological markers of inflammation and demyelination compared to controls.

Eigenschaften

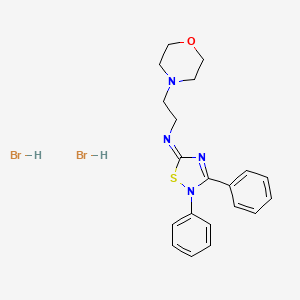

IUPAC Name |

N-(2-morpholin-4-ylethyl)-2,3-diphenyl-1,2,4-thiadiazol-5-imine;dihydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4OS.2BrH/c1-3-7-17(8-4-1)19-22-20(21-11-12-23-13-15-25-16-14-23)26-24(19)18-9-5-2-6-10-18;;/h1-10H,11-16H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAJZOXQDSKOPBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCN=C2N=C(N(S2)C3=CC=CC=C3)C4=CC=CC=C4.Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24Br2N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

528.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.